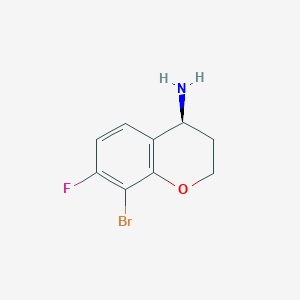

(S)-8-Bromo-7-fluorochroman-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-8-Bromo-7-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 8th position and a fluorine atom at the 7th position on the chroman ring, with an amine group at the 4th position. The stereochemistry is specified as the (S)-enantiomer, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Bromo-7-fluorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a chroman derivative, followed by the introduction of the amine group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor. The amine group can be introduced using reductive amination techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

(S)-8-Bromo-7-fluorochroman-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-8-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

- (S)-8-Bromo-7-chlorochroman-4-amine

- (S)-8-Bromo-7-methylchroman-4-amine

- (S)-8-Bromo-7-iodochroman-4-amine

Comparison: (S)-8-Bromo-7-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluorine atom can enhance its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Biological Activity

(S)-8-Bromo-7-fluorochroman-4-amine is a compound belonging to the chroman family, characterized by its unique substitution pattern that includes a bromine atom at the 8th position, a fluorine atom at the 7th position, and an amine group at the 4th position. This configuration contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of bromine and fluorine enhances the compound's binding affinity to various biological targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions, which are crucial for modulating signaling pathways and enzyme activities. The compound's mechanism of action primarily involves:

- Interaction with Enzymes : this compound can inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It shows potential in modulating neurotransmitter receptors, which may have implications for neurological disorders.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown its potential to inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity Impact |

|---|---|---|

| 7-Bromo-8-fluorochroman | Lacks the amine group; may reduce biological activity | Lower binding affinity due to missing functional group |

| 7-Bromo-4-aminofluorochroman | Different substitution pattern | Alters properties and potential interactions |

| 8-Fluoro-4-aminochroman | Contains an amine but lacks bromine | Different reactivity profile due to halogen substitution |

| 6-Bromo-8-fluorochroman | Bromine at position 6 instead of 7 | May exhibit different reactivity due to halogen positioning |

This table illustrates how variations in structure lead to differences in biological activity, emphasizing the significance of this compound's specific configuration.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Notable findings include:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Inflammation Model : In vitro studies showed that this compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : A recent investigation revealed that this compound exhibited bactericidal activity against Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents.

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

(4S)-8-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9BrFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m0/s1 |

InChI Key |

SBQXRBFEBQFTLF-ZETCQYMHSA-N |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2Br)F |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.